molecular formula C9H13Cl B570358 (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne CAS No. 635708-74-6

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B570358
CAS No.: 635708-74-6
M. Wt: 156.653
InChI Key: ZIXABMZBMHDFEZ-XQRVVYSFSA-N
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Description

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is an organic compound with a unique structure characterized by a chlorine atom, a dimethyl group, and a hepten-4-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne can be achieved through several methods. One common approach involves the reaction of 6,6-dimethyl-2-hepten-4-yne with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.

    Addition Reactions: The triple bond in the hepten-4-yne backbone can participate in addition reactions with hydrogen halides or halogens, resulting in the formation of dihalides or haloalkenes.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to yield diols or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition Reactions: Hydrogen chloride or bromine in an inert solvent like carbon tetrachloride.

    Oxidation Reactions: Potassium permanganate in an alkaline medium or osmium tetroxide in the presence of a co-oxidant.

Major Products Formed

    Substitution Reactions: Alcohols, amines, or other substituted derivatives.

    Addition Reactions: Dihalides or haloalkenes.

    Oxidation Reactions: Diols or other oxygenated compounds.

Scientific Research Applications

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as antimicrobial agents.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne involves its interaction with various molecular targets. The chlorine atom and the triple bond in the hepten-4-yne backbone play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its ability to undergo oxidation and substitution reactions allows it to modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a bromine atom instead of chlorine.

    (2Z)-1-Iodo-6,6-dimethyl-2-hepten-4-yne: Similar structure but with an iodine atom instead of chlorine.

    (2Z)-1-Chloro-6,6-dimethyl-2-hexen-4-yne: Similar structure but with a hexen-4-yne backbone instead of hepten-4-yne.

Uniqueness

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific combination of a chlorine atom, a dimethyl group, and a hepten-4-yne backbone. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in organic synthesis, material science, and medicinal chemistry.

Biological Activity

Overview

(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is an organic compound notable for its unique structure, which includes a chlorine atom and a triple bond in its hepten-4-yne backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its biological activity and potential applications.

  • Molecular Formula : C₉H₁₃Cl
  • Molecular Weight : 156.65 g/mol
  • CAS Number : 635708-74-6

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of Enzymatic Activities : The compound can disrupt enzymatic functions by modifying the structure of target proteins.
  • Disruption of Cellular Processes : Its reactivity allows it to interfere with cellular mechanisms, potentially leading to apoptosis in certain cell types.

Antifungal Activity

One of the most significant applications of this compound is in the treatment of fungal infections. It acts as an intermediate in the synthesis of terbinafine, an antifungal agent that inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound prevents ergosterol formation, leading to fungal cell death due to disrupted membrane integrity .

Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of various fungal strains by disrupting ergosterol synthesis pathways .
  • Synthesis and Characterization : Research on synthetic routes for producing this compound has shown high yields and stereoselectivity when using reagents such as boron trichloride . This efficiency enhances its availability for further biological testing.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's reactivity with nucleophiles plays a crucial role in its biological effects. The chlorine atom's presence significantly influences its interaction with biological targets .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntifungal, AnticancerInhibition of squalene epoxidase
(2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yneLimited antifungal activitySimilar mechanism but less effective
TerbinafineStrong antifungalDirect inhibition of squalene epoxidase

Properties

IUPAC Name

(Z)-1-chloro-6,6-dimethylhept-2-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXABMZBMHDFEZ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271082
Record name (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635708-74-6
Record name (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635708-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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